molecular formula C16H17N3O2 B2875183 1-(6-ethoxypyridazine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole CAS No. 1705804-58-5

1-(6-ethoxypyridazine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole

Cat. No.: B2875183
CAS No.: 1705804-58-5
M. Wt: 283.331
InChI Key: MPOXLTCEURGPKB-UHFFFAOYSA-N
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Description

1-(6-ethoxypyridazine-3-carbonyl)-2-methyl-2,3-dihydro-1H-indole is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.331. The purity is usually 95%.
The exact mass of the compound (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Derivative Exploration

The synthesis and exploration of complex organic compounds often lead to novel methodologies and applications in medicinal chemistry and materials science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic [1,2,4]triazines, which demonstrates the versatility of incorporating pyridazin and indolin moieties into complex heterocyclic structures (Sañudo et al., 2006). This approach could be applicable to the design and synthesis of derivatives of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone, exploring its potential in creating novel compounds with unique properties.

Medicinal Chemistry Applications

In medicinal chemistry, the structural modification and analysis of compounds like (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone can lead to the discovery of new therapeutic agents. The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlight the potential for developing compounds with significant biological activities (Bektaş et al., 2007). By applying similar synthetic strategies and biological evaluations, researchers can investigate the therapeutic potential of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone derivatives in various disease models.

Materials Science and Fluorescence Applications

In materials science, the development of novel fluorophores and labeling reagents is of significant interest for various applications, including bioimaging and diagnostics. The discovery of novel stable fluorophores with strong fluorescence across a wide pH range, such as 6-methoxy-4-quinolone, underscores the potential for developing new fluorescent labeling reagents and probes based on the structural framework of (6-Ethoxypyridazin-3-yl)(2-methylindolin-1-yl)methanone (Hirano et al., 2004). Modifying the compound to incorporate fluorescent groups could lead to the development of innovative tools for biological research and medical diagnostics.

Properties

IUPAC Name

(6-ethoxypyridazin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-21-15-9-8-13(17-18-15)16(20)19-11(2)10-12-6-4-5-7-14(12)19/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOXLTCEURGPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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